molecular formula C12H18N4O4 B1208411 ICRF-193 CAS No. 21416-68-2

ICRF-193

Cat. No.: B1208411
CAS No.: 21416-68-2
M. Wt: 282.30 g/mol
InChI Key: OBYGAPWKTPDTAS-UHFFFAOYSA-N
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Description

ICRF-193 is a bisdioxopiperazine compound known for its role as a catalytic inhibitor of DNA topoisomerase II. This enzyme is crucial for DNA replication and cell division, making this compound a significant compound in the study of cell cycle regulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

ICRF-193 can be synthesized through a series of chemical reactions involving the formation of a piperazine ring. The synthesis typically starts with the reaction of butane-2,3-dione with piperazine to form the bisdioxopiperazine structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ICRF-193 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

ICRF-193 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This enzyme is responsible for relieving DNA supercoiling and decatenating intertwined DNA strands during replication and transcription. By inhibiting this enzyme, this compound prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the ATPase domain of DNA topoisomerase II, which is essential for its enzymatic activity .

Comparison with Similar Compounds

ICRF-193 is often compared with other topoisomerase II inhibitors such as dexrazoxane (ICRF-187) and etoposide. While all these compounds inhibit DNA topoisomerase II, this compound is unique in its ability to act as a catalytic inhibitor without causing DNA damage . This makes it a valuable tool in studying the enzyme’s function without introducing confounding factors related to DNA damage. Similar compounds include:

This compound’s unique mechanism of action and its ability to inhibit topoisomerase II without causing DNA damage make it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGAPWKTPDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943979
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-68-2
Record name 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICRF 196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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